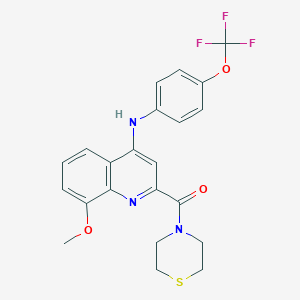

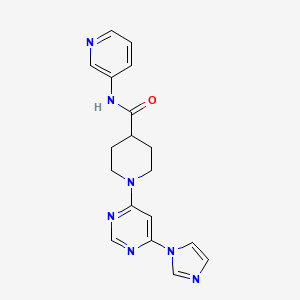

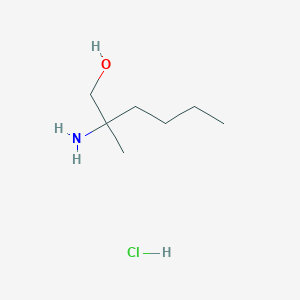

N-(4-(3-(allylamino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that likely contains a thiazole ring (a type of heterocyclic compound) and a dihydropyridine ring (a type of nitrogen-containing heterocycle), among other functional groups . Thiazole and dihydropyridine derivatives are known to exhibit various biological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .科学的研究の応用

Microwave-Assisted Synthesis

Microwave irradiation has been utilized to facilitate the synthesis of novel thiazol-2-yl and dihydropyridine derivatives, showcasing an efficient method to produce these compounds with better yields in shorter times compared to traditional methods. This approach highlights the chemical's potential in synthesizing complex molecules efficiently, such as pyrido[3,2-f][1,4]thiazepines, through unusual coupling reactions (Faty, Youssef, & Youssef, 2011).

Cardiotonic Activity Exploration

Research into thiazolidine derivatives has indicated their potential as cardiotonic agents. Modifications of the thiazolidine moiety have been explored for their effects on cardiotonic activity, demonstrating the value of structural variations in this chemical class for developing therapeutic agents (Nate et al., 1987).

Stereochemical Studies

Stereochemical investigations of diastereomeric N-[2-(Aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides have provided insights into the configurations of stereogenic centers on the thiazolidinone ring. These studies, using nuclear magnetic resonance spectroscopy, contribute to a deeper understanding of the molecular structures and potential reactivity of compounds in this class (Demir-Ordu, Demir-Dündar, & Özkırımlı, 2015).

Antimicrobial Activity and Molecular Docking

The synthesis of novel thiazole derivatives incorporating pyridine moieties has demonstrated potential antimicrobial activities, supported by molecular docking studies. These findings indicate the chemical's relevance in developing new antimicrobial agents with specific mechanisms of action, such as DNA gyrase inhibition (Khidre & Radini, 2021).

Antitumor and VEGFR-2 Inhibition

Research has identified aminothiazole-based analogues as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), with significant implications for cancer therapy. These compounds exhibit excellent kinase selectivity and in vivo efficacy in tumor models, underscoring the potential of such derivatives in targeted cancer treatments (Borzilleri et al., 2006).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-oxo-N-[4-[3-oxo-3-(prop-2-enylamino)propyl]-1,3-thiazol-2-yl]-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S/c1-2-7-16-12(20)6-5-10-9-23-15(18-10)19-14(22)11-4-3-8-17-13(11)21/h2-4,8-9H,1,5-7H2,(H,16,20)(H,17,21)(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZQCFYYTSCOME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CCC1=CSC(=N1)NC(=O)C2=CC=CNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-(allylamino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

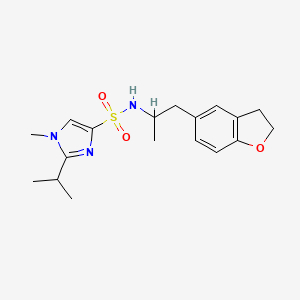

![3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B2879721.png)

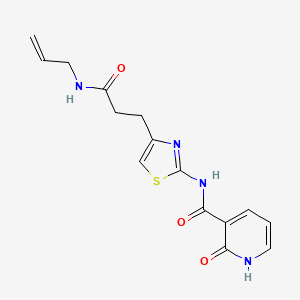

![N-cyclohexyl-4-isobutyl-5-oxo-1-[(2-oxo-2-phenylethyl)thio]-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2879724.png)

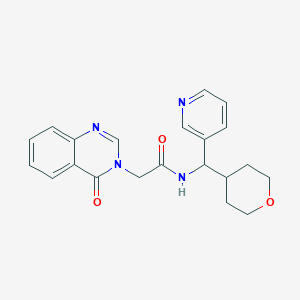

![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2879729.png)